EFOMYCIN G
Description
Properties
CAS No. |
114013-52-4 |
|---|---|
Molecular Formula |
C9H10Br2O3 |
Synonyms |
EFOMYCIN G |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production of Efomycin G
Identification of Efomycin G Producing Microorganisms
The primary producers of this compound are found within the bacterial domain, specifically among the actinomycetes.
Streptomyces Species as Primary Producers
Streptomyces is a genus of filamentous bacteria well-known for their prolific production of a wide array of secondary metabolites, including many antibiotics. Several studies have identified Streptomyces species as key producers of this compound. For instance, Streptomyces sp. strain CBR53 has been reported to produce this compound, along with other macrolides like elaiophylin (B1671157) and efomycin A. researchgate.netcore.ac.uknih.gov Another endophytic isolate, Streptomyces sp. BCC72023, obtained from Oryza sativa (rice), was found to produce this compound, efomycin M, oxohygrolidin, abierixin, and 29-O-methylabierixin. iipseries.orgnih.govnrfhh.comresearchgate.net Additionally, Streptomyces sp. M56, isolated from fungus-growing termites, has been shown to produce this compound alongside other elaiophylin derivatives. nih.govresearchgate.net
Research findings highlight the diversity of Streptomyces strains capable of producing this compound and related compounds, often in conjunction with other bioactive molecules.
| Streptomyces Strain | Source/Isolation | Co-produced Compounds | References |
| CBR53 | Fungus-growing ant symbiosis | Elaiophylin, Efomycin A | researchgate.netcore.ac.uknih.gov |
| BCC72023 | Oryza sativa (rice) endophyte | Efomycin M, Oxohygrolidin, Abierixin, 29-O-methylabierixin | iipseries.orgnih.govnrfhh.comresearchgate.net |
| M56 | Termite symbiosis | Efomycins K, L, Elaiophylin, 11-O-methylelaiophylin, 11,11'-O-dimethylelaiophylin | nih.govresearchgate.net |
| BS1261 | Soil | Efomycins A-F (Efomycin E identical to elaiophylin) | mdpi.com |
Endophytic and Symbiotic Microbial Sources
Beyond free-living soil bacteria, this compound production has also been observed in microorganisms living in close association with other organisms. Endophytic bacteria, which reside within plant tissues, have been identified as producers. As mentioned, Streptomyces sp. BCC72023, an endophyte of Oryza sativa, produces this compound. iipseries.orgnih.govresearchgate.net This highlights the potential of exploring endophytic microbial communities as sources of novel bioactive compounds.
Symbiotic relationships also play a role. Streptomyces sp. strain CBR53, found in association with fungus-growing ants, produces this compound, suggesting a potential ecological role for this compound within the symbiosis, possibly related to defense against pathogens. researchgate.netcore.ac.uknih.gov Similarly, Streptomyces sp. M56, isolated from termites, produces this compound and other related macrolides, further indicating the involvement of these compounds in symbiotic interactions. nih.govresearchgate.net
Elucidation of the this compound Biosynthetic Pathway
The biosynthesis of macrolides like this compound typically involves complex enzymatic machinery, primarily Polyketide Synthases (PKSs).
Polyketide Synthase (PKS) Assembly Line Mechanisms
This compound is a polyketide, and its core structure is assembled by Type I polyketide synthases. mdpi.comwikipedia.org These are large, multi-domain enzymes organized into modules, where each module is responsible for adding a specific building block (typically malonyl-CoA or methylmalonyl-CoA) and performing subsequent modifications. wikipedia.org The order of modules and domains within the PKS assembly line dictates the structure of the growing polyketide chain.
Studies on the biosynthetic gene clusters (BGCs) responsible for producing elaiophylin and its analogs, including efomycins, have revealed the presence of core PKS genes. nih.govresearchgate.netmdpi.comresearchgate.net These BGCs typically contain multiple PKS genes with several modules, along with other genes encoding tailoring enzymes. nih.govmdpi.com The PKS assembly line for elaiophylin/efomycin congeners in Streptomyces sp. M56, for instance, is proposed to involve five PKS genes containing a total of eight modules, along with a free-standing thioesterase (TE) domain. nih.govresearchgate.net The specific arrangement and activity of these PKS modules determine the carbon skeleton of this compound.
Tailoring Enzyme Activities and Modifications
Following the assembly of the polyketide backbone by PKSs, a series of tailoring enzymes modify the structure to yield the final bioactive compound. These enzymes can catalyze a variety of reactions, including hydroxylations, methylations, glycosylations, and cyclizations. ethz.chacs.org
In the biosynthesis of this compound and related elaiophylin derivatives, tailoring enzymes are crucial for introducing functional groups and forming the macrocyclic structure. While specific details on every tailoring step for this compound are still being elucidated, the presence of genes encoding enzymes for sugar biosynthesis and loading within the elaiophylin/efomycin BGCs indicates that glycosylation is an important modification. nih.govmdpi.com The structural differences between this compound and elaiophylin, such as the methyl group at C-14' in this compound compared to an ethyl group in elaiophylin, suggest the involvement of specific tailoring enzymes that dictate the choice of extender units or modify them during or after polyketide chain elongation. mdpi.com The formation of the cyclic diester moiety characteristic of these macrodiolides involves a thioesterase domain, which is typically found at the end of the PKS assembly line and catalyzes the release and cyclization of the linear polyketide precursor. mdpi.com
Genetic Basis of this compound Biosynthesis
The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC) on the producer organism's chromosome. Analysis of these BGCs provides insights into the enzymes involved and the regulatory mechanisms controlling production.
The elaiophylin/efomycin BGCs have been identified and analyzed in several Streptomyces strains, including Streptomyces sp. DSM4137, Streptomyces sp. NRRL 30748, Streptomyces autolyticus CGMCC 0516, and Streptomyces sp. M56. nih.govmdpi.com These clusters show high homology, indicating a conserved genetic basis for the biosynthesis of these related macrolides. nih.gov The BGCs contain genes encoding the core Type I PKS enzymes, tailoring enzymes (such as hydroxylases, methyltransferases, and glycosyltransferases), enzymes for precursor supply, and regulatory proteins. nih.govresearchgate.netmdpi.com
Genetic studies, including genome mining and gene deletion experiments, have been instrumental in linking specific genes within the BGC to the production of elaiophylin and its derivatives. nih.govresearchgate.netresearchgate.net For example, the antiSMASH analysis of the Streptomyces sp. 11-1-2 genome revealed a region with high similarity to the efomycins K/L BGC, which is also associated with elaiophylin production. researchgate.net Regulatory genes within these clusters, such as the TetR family regulator GdmRIII in Streptomyces autolyticus CGMCC0516, have been shown to influence the production of both geldanamycin (B1684428) and elaiophylin, suggesting complex regulatory networks controlling the biosynthesis of multiple secondary metabolites. mdpi.comdntb.gov.ua Understanding the genetic organization and regulation of the this compound BGC is crucial for metabolic engineering strategies aimed at optimizing production or generating novel analogs through genetic manipulation.
Biosynthetic Gene Cluster (BGC) Identification and Characterization
The biosynthetic gene clusters (BGCs) responsible for the production of elaiophylins and efomycins have been identified in several Streptomyces strains, including Streptomyces sp. DSM4137, Streptomyces sp. NRRL 30748, Streptomyces autolyticus CGMCC 0516, and Streptomyces sp. M56. mdpi.comnih.gov These BGCs, often referred to as ela clusters, are highly homologous across different strains. nih.gov
The core of the ela cluster typically consists of five polyketide synthase (PKS) genes, which collectively contain eight PKS modules. mdpi.comnih.gov These modules are responsible for the stepwise assembly of the polyketide chains. A separate and free-standing thioesterase (TE) domain, often designated ElaF, follows the final PKS module and is crucial for the release and cyclization of the linear polyketide precursors, leading to the formation of the C₂-symmetric macrodiolide core. mdpi.comnih.gov
Beyond the core PKS and TE genes, the ela BGCs also include genes involved in the biosynthesis and loading of sugar units, as well as genes for regulation and export of the final product. nih.gov The collinearity of the conserved motifs within the acyltransferase (AT) domains of the PKS modules aligns with the structure of elaiophylin, supporting the proposed PKS assembly line. mdpi.com The production of various elaiophylin and efomycin analogues is likely performed by the same BGC, with subtle differences potentially accounting for the structural variations observed. nih.govmun.ca
Regulatory Elements of Biosynthetic Gene Expression
The expression of genes within antibiotic BGCs in Streptomyces is subject to complex regulatory mechanisms. While specific regulatory elements directly controlling this compound biosynthesis are part of the broader elaiophylin BGC regulation, research on related systems provides insights. For instance, in Streptomyces autolyticus CGMCC0516, a TetR family regulator named GdmRIII has been found to influence the biosynthetic pathways of both geldanamycin and elaiophylin. mdpi.com Interestingly, GdmRIII acts as a positive regulator for geldanamycin biosynthesis but a negative regulator for elaiophylin production. mdpi.com
Studies on other Streptomyces species producing different antibiotics, such as rapamycin (B549165), have identified cluster-situated regulators that can coordinately regulate disparate BGCs. researchgate.net For example, the LAL family regulator RapH in Streptomyces rapamycinicus has been shown to control the synthesis of both rapamycin and elaiophylin, indicating a level of cross-regulation among unrelated antibiotic BGCs. researchgate.net These findings suggest that the regulation of this compound biosynthesis is likely integrated into a larger regulatory network within the producing Streptomyces strain, potentially involving both cluster-specific and pleiotropic regulators.
Strategies for Enhanced Production and Fermentation
Improving the yield of secondary metabolites like this compound from Streptomyces species is a crucial aspect of biotechnological production. Various strategies, including optimizing culture conditions and employing genetic engineering approaches, are utilized to achieve this goal. rajpub.com
Optimization of Culture Conditions
Optimization of fermentation conditions plays a significant role in enhancing the production of bioactive compounds by Streptomyces. plos.orgijcmas.comwu.ac.th Key parameters that are typically optimized include the composition of the culture medium, temperature, pH, aeration, agitation speed, and inoculum size. plos.orgijcmas.comnih.govnih.gov
Studies on the fermentation of other Streptomyces-produced antibiotics have demonstrated the impact of nutrient sources. For example, the concentrations of carbon sources like glucose and nitrogen sources such as glycine (B1666218) max meal have been shown to significantly affect antibiotic production. frontiersin.org Optimized media compositions, sometimes utilizing agricultural waste products, can lead to increased yields and reduced material costs. nih.govfrontiersin.org
Temperature and pH are also critical factors. Research indicates that optimal temperatures for secondary metabolite production by Streptomyces strains often fall within a specific range, with deviations leading to decreased production. plos.orgijcmas.com Similarly, maintaining the pH within a suitable range throughout the fermentation process is essential for enhanced yields. google.comgoogle.com
Agitation and aeration rates influence oxygen availability and nutrient distribution, impacting microbial growth and metabolite production. ijcmas.com The inoculum size, or the volume of the initial microbial culture introduced into the fermentation medium, also needs to be optimized to ensure efficient initiation and progression of the fermentation. plos.orgijcmas.com
While specific optimized conditions for this compound fermentation are not extensively detailed in the provided snippets, general principles from the optimization of other Streptomyces-derived compounds can be applied. Table 1 summarizes some general fermentation parameters that are commonly optimized for Streptomyces species based on the search results.
| Parameter | Typical Range/Considerations for Streptomyces Fermentation | Relevant Snippets |
| Temperature | 25°C - 40°C, often around 28°C - 35°C | plos.orgijcmas.comnih.govgoogle.comgoogle.com |
| pH | Often around neutral (pH 7.0), but can vary; maintaining pH between 5.0 and 6.5 has shown enhanced yields for some metabolites | ijcmas.comnih.govgoogle.comgoogle.com |
| Carbon Source | Metabolizable carbon source, e.g., glucose, starch; optimal concentration varies (e.g., 5-30 g/L) | plos.orgijcmas.comwu.ac.thnih.govfrontiersin.orggoogle.comgoogle.com |
| Nitrogen Source | Protein nitrogen source, e.g., soybean meal, yeast extract; optimal concentration varies (e.g., 2-80 g/L) | wu.ac.thnih.govfrontiersin.orggoogle.comgoogle.com |
| Agitation Speed | Varies depending on vessel size and type, e.g., 100-180 rpm | plos.orgijcmas.comnih.gov |
| Inoculum Size | Varies, e.g., 8.93% or 10% (v/v) | plos.orgijcmas.comnih.gov |
| Fermentation Time | Varies, e.g., 70 to at least 168 hours, or 8-10 days | plos.orgijcmas.comgoogle.comgoogle.com |
Table 1: Typical Fermentation Parameters for Streptomyces Species
Genetic Engineering Approaches for Improved Yield
Genetic engineering offers powerful tools to enhance the production of secondary metabolites in Streptomyces. rajpub.commdpi.comnetjournals.org Strategies include manipulating regulatory genes, optimizing the expression of biosynthetic genes, and engineering host strains for improved productivity. mdpi.comnetjournals.org
One approach involves targeting regulatory genes within or outside the BGC that influence the expression of biosynthetic enzymes. researchgate.netmdpi.com For example, the elimination of binding sites for pleiotropic regulators or the overexpression or deletion of specific regulatory genes can significantly impact antibiotic accumulation. researchgate.netmdpi.com
Another strategy focuses on optimizing the efficiency of the biosynthetic pathway itself. This can involve modifying PKS genes to improve catalytic activity or substrate utilization, or altering tailoring enzymes to direct the synthesis towards desired this compound analogues. mdpi.com
Genetic engineering techniques also enable the development of improved host strains for fermentation. This might involve enhancing the strain's growth characteristics, improving its ability to utilize nutrients, or increasing its tolerance to stress conditions encountered during large-scale fermentation. mdpi.com Techniques such as introducing foreign DNA fragments, gene cloning, and targeted mutagenesis can be employed to achieve these modifications. netjournals.orgisaaa.orggoogle.com
While specific genetic engineering efforts directly aimed at increasing this compound production are not detailed in the provided search results, the successful application of these techniques to enhance the production of other Streptomyces-derived compounds suggests their potential for improving this compound yields. rajpub.commdpi.com
Molecular Mechanisms of Biological Action of Efomycin G
Antimicrobial Modalities and Cellular Target Elucidation
Efomycin G has demonstrated activity against a range of microorganisms, indicating potential as an antimicrobial agent. Research has focused on identifying the specific microbes it affects and the cellular processes it disrupts.
Inhibition of Bacterial Growth and Viability
This compound has shown antibacterial activity against certain bacterial species. Minimum Inhibitory Concentration (MIC) values have been reported for its effects on Mycobacterium tuberculosis H37Ra and Bacillus cereus. mdpi.comnih.gov Studies have also evaluated its activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) strains, showing potent activity against a number of these with MIC values in the range of 1 to 16 μg/mL. nih.govresearchgate.net
| Bacterium | MIC (μg/mL) | Source |
| Mycobacterium tuberculosis H37Ra | 12.0 | mdpi.comnih.gov |
| Bacillus cereus | 3.13 | mdpi.comnih.gov |
| MRSA strains | 1-16 | nih.govresearchgate.net |
| VRE strains | 1-16 | nih.govresearchgate.net |
| Mycobacterium tuberculosis H37Rv | 0.5-4 | researchgate.net |
Antiprotozoal Activity Research
In addition to its antibacterial effects, this compound has also been investigated for antiprotozoal activity. Notably, it has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.comnih.govnrfhh.comnrfhh.com An IC₅₀ value of 2.37 μg/mL has been reported for its activity against P. falciparum K1 strain. nih.govnrfhh.comnrfhh.com
| Protozoan Species | Activity Against | IC₅₀ (μg/mL) | Source |
| Plasmodium falciparum | K1 strain | 2.37 | nih.govnrfhh.comnrfhh.com |
Hypothesized Mechanisms: Cell Wall, Protein Synthesis, DNA Replication Interferences
While the precise mechanism of antibacterial activity for elaiophylin (B1671157) and its analogues, including this compound, is not fully elucidated, research suggests potential interferences with fundamental bacterial processes. One hypothesized mechanism for elaiophylin is the ability to form stable, long-lasting cation selective ion channels in microbial bilayer membranes. mdpi.com General mechanisms of action for antibacterial drugs often involve inhibiting cell wall synthesis, interfering with protein synthesis, or disrupting DNA replication. ontosight.aiu-tokyo.ac.jplumenlearning.commdpi.com Given that macrolides, as a class, are known to inhibit protein synthesis by targeting the ribosome, this is a potential area of investigation for this compound. u-tokyo.ac.jplumenlearning.com However, specific detailed studies confirming these exact mechanisms for this compound were not prominently found in the search results.
Enzymatic Inhibition and Molecular Interactions
Beyond direct antimicrobial effects, this compound has been explored for its ability to inhibit specific enzymes and interact with molecular targets involved in cellular processes.
Testosterone (B1683101) 5α-Reductase Inhibition Studies
This compound has been identified as an experimental inhibitor of testosterone 5α-reductase. wikipedia.org This enzyme is crucial for converting testosterone into the more potent dihydrotestosterone (B1667394) (DHT). wikipedia.orgdrugs.comnih.gov While this compound is listed among experimental drugs that were under development for potential clinical use as 5α-reductase inhibitors, detailed research findings on the extent and specificity of this inhibition by this compound were not extensively available in the provided search results. wikipedia.org
Interactions with Selectin Function (Comparative Studies with Efomycin M)
This compound has been studied for its effects on selectin function, often in comparison with other efomycins, particularly Efomycin M. Selectins are cell adhesion molecules that play a critical role in leukocyte recruitment during inflammation. termedia.pltermedia.plresearchgate.net Efomycin M is known as a potent and specific inhibitor of selectin functions and has been in preclinical trials for inflammatory conditions. mdpi.comnih.govresearchgate.netresearchgate.net Comparative studies have indicated that this compound, along with Efomycin E and O, exhibits significant inhibition of leukocyte adhesion to vascular endothelium, whereas other efomycins like A and B did not show such significant effects. researchgate.netgoogle.comthieme-connect.com Specifically, this compound demonstrated a reduction in PMN adhesion to the endothelium in in vitro studies. google.com While Efomycin M shows a higher affinity to selectins and is a more selective inhibitor, this compound still demonstrates relevant inhibitory activity on selectin-mediated processes. termedia.pltermedia.plresearchgate.net
| Compound | Effect on Leukocyte Adhesion to Endothelium | Affinity to Selectins | Source |
| This compound | Significant inhibition | Lower than Efomycin M | researchgate.netgoogle.comthieme-connect.com |
| Efomycin M | Significant inhibition | Higher | termedia.pltermedia.plresearchgate.net |
| Efomycin E | Significant inhibition | Lower than Efomycin M | termedia.pltermedia.plresearchgate.netthieme-connect.com |
| Efomycin A | No significant inhibition | Not specified | researchgate.netthieme-connect.com |
| Efomycin B | No significant inhibition | Not specified | researchgate.netthieme-connect.com |
| Efomycin O | Significant inhibition | Lower than Efomycin M | termedia.pltermedia.plresearchgate.net |
| Efomycin S | No biological activity | No biological activity | termedia.pltermedia.plresearchgate.net |
| Efomycin T | No biological activity | No biological activity | termedia.pltermedia.plresearchgate.net |
Modulation of Cellular Pathways and Processes
The biological effects of this compound and related elaiophylin-class compounds are mediated through their interactions with specific cellular pathways and processes. Studies have highlighted their capacity to modulate crucial cellular functions, offering insights into their potential therapeutic relevance.
Autophagy Modulation by Elaiophylin-Class Compounds
Autophagy is a fundamental cellular process involving the degradation and recycling of dysfunctional proteins and organelles through lysosomal action, essential for maintaining cellular homeostasis and functioning in host defense. excli.de Dysregulation of autophagy is implicated in various pathologies, including cancer and inflammatory diseases.
Elaiophylin, a close analogue of this compound, has been identified as a significant modulator of autophagy. Research indicates that elaiophylin acts as a late-stage autophagy inhibitor, effectively blocking the autophagic flux. This inhibition leads to the accumulation of autophagosomes, vesicles that sequester cellular components for degradation. The mechanism involves disrupting lysosomal degradation, potentially by abrogating the maturation of cathepsins and inducing lysosomal membrane permeabilization.
Studies on elaiophylin have demonstrated its impact on autophagy-related proteins, such as increased levels of LC3B and SQSTM1 (p62), consistent with a block in autophagic flux. This modulation of autophagy by elaiophylin has been linked to its anti-tumor activity in certain cancer models, where inhibiting autophagy can sensitize cancer cells to therapeutic agents or induce cell death. excli.de
While detailed studies focusing specifically on this compound's direct impact on the molecular machinery of autophagy are less extensive in the provided literature compared to elaiophylin, its classification within the elaiophylin family suggests potential shared mechanisms in modulating this pathway. The biological activities observed for this compound may, in part, be attributed to its influence on autophagic processes, similar to that demonstrated for elaiophylin.
Leukocyte Adhesion Inhibition Studies
Leukocyte adhesion to the vascular endothelium is a critical initial step in the inflammatory response, enabling immune cells to migrate to sites of infection or injury. Aberrant leukocyte adhesion contributes to the pathogenesis of various inflammatory and autoimmune disorders.
This compound has been shown to possess the ability to inhibit leukocyte adhesion. Studies have demonstrated that this compound can dose-dependently reduce the adhesion of human polymorphonuclear granulocytes to the endothelium. nih.gov This inhibitory effect is considered a key mechanism underlying the potential anti-inflammatory properties of this compound and related compounds.
Quantitative studies have assessed the degree of leukocyte adhesion inhibition by this compound. For instance, in one study, this compound achieved a high rate of inhibition of human polymorphonuclear granulocyte adhesion to endothelium. nih.gov
Efomycins, including this compound, are recognized as a family of selective small-molecule inhibitors of selectin functions. Selectins are a class of adhesion molecules expressed on endothelial cells and leukocytes that mediate the initial tethering and rolling interactions between these cells. While Efomycin M has been highlighted as a potent inhibitor of E- and P-selectins, this compound has also shown affinity for selectins, albeit potentially lower than Efomycin M in some cases. The inhibition of selectin-mediated adhesion by efomycins disrupts the leukocyte adhesion cascade, thereby reducing the recruitment of immune cells to inflammatory sites.
The inhibition rates of adhesion for this compound and related compounds have been reported in research. The following table summarizes representative data on the inhibition of human polymorphonuclear granulocyte adhesion to endothelium by elaiophylin-class compounds:
| Compound | Concentration | Inhibition Rate | Citation |
| Elaiophylin | 5 µM | 93% | nih.gov |
| Efomycin A | 5 µM | 60% | nih.gov |
| This compound | 5 µM | 95% | nih.gov |
These findings highlight the potent inhibitory effect of this compound on leukocyte adhesion, suggesting its potential utility in modulating inflammatory responses by interfering with immune cell trafficking.
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-Activity Relationship (SAR) studies are crucial for understanding how variations in the chemical structure of a compound influence its biological activity. For the elaiophylin class of compounds, including this compound, SAR studies aim to identify the specific structural features responsible for their observed biological effects, such as autophagy modulation and leukocyte adhesion inhibition.
The core structure of elaiophylin and its analogues is a C₂-symmetric 16-membered macrodiolide, often featuring glycosylated moieties. nih.gov Structural variations among these compounds can occur in the macrolide ring or the attached sugar units. nih.gov
For this compound, a key structural difference from elaiophylin is the presence of a methyl group at C-14' instead of an ethyl group. nih.gov While specific detailed SAR studies focusing solely on this particular difference and its impact on all biological activities of this compound are not extensively detailed in the provided snippets, the broader SAR of the elaiophylin class has been investigated. nih.gov
Studies on elaiophylin derivatives have explored how modifications, such as the absence or presence of the glycosylated dihydroxypyrane moiety or different substitutions at positions like C-11 and C-11', affect their activities. nih.gov These investigations help to delineate the structural requirements for specific biological functions.
In the context of leukocyte adhesion inhibition, the structural conformation of efomycins is thought to play a role by mimicking naturally occurring selectin ligands, thereby interfering with selectin binding. SAR studies in this area would aim to identify the structural elements that contribute to this mimicry and high-affinity binding to selectins. Although this compound shows lower affinity to selectins compared to Efomycin M, its inhibitory activity indicates that its structure possesses features capable of interacting with the selectin-mediated adhesion pathway.
Preliminary SAR discussions for efomycin-related compounds have also been conducted in the context of their antimicrobial activities, suggesting that specific structural features are important for activity against different microorganisms.
Chemical Biology, Analogues, and Synthetic Modifications of Efomycin G
Structural Diversity of Naturally Occurring Efomycin G Analogues
The elaiophylin (B1671157) family, to which this compound belongs, exhibits notable structural variations, primarily in the macrolide backbone and the attached sugar moieties. nih.gov These variations contribute to a range of biological activities observed within the family. nih.gov
Isolation and Characterization of Elaiophylin-Related Compounds
Elaiophylin, a key member and often co-produced congener, was initially isolated from Streptomyces melanosporus. nih.gov Its structure was determined through chemical degradation and spectroscopic methods, including NMR and MS. nih.gov The absolute configuration of elaiophylin was established by X-ray crystallography. nih.gov
Isolation efforts from various Streptomyces strains, including marine-derived species like Streptomyces sp. 7-145 and termite-associated Streptomyces sp. M56, have led to the discovery and characterization of numerous elaiophylin-related compounds. nih.govresearchgate.netresearchgate.net These compounds are typically isolated from fermentation broths using chromatographic techniques such as macroporous resin, silica (B1680970) gel, and reverse-phase HPLC, guided by bioassays. researchgate.net Spectroscopic methods, including 1D and 2D NMR, HR-ESIMS, and CD spectroscopy, are crucial for elucidating the structures of these isolated analogues. nih.govresearchgate.netresearchgate.net
Efomycin A, Efomycin M, and Other Congeners
The efomycins represent a group of elaiophylin analogues with specific structural differences. Efomycin E, for instance, has been found to be identical to elaiophylin. nih.govmdpi.com Efomycin A differs from elaiophylin by a methoxy (B1213986) substitution at C-24'. mdpi.com this compound is distinguished by a methyl group at C-14' instead of the ethyl group found in elaiophylin. mdpi.com
Other efomycin congeners, such as Efomycins K and L, have been isolated and characterized. nih.govresearchgate.net These compounds are notable for the presence of an unsaturated enone moiety and the absence of a glycosylated hemiketal moiety in some cases, such as Efomycin M. mdpi.comresearchgate.net The structural variations among efomycins and other elaiophylin analogues primarily involve different substitution patterns at positions like C-2, C-2', C-11, C-11', C-14, and C-14', as well as modifications to the glycosylated hemiketal or the presence of unsaturated enones. nih.govmdpi.com
Here is a table summarizing some naturally occurring elaiophylin-related compounds:
| Compound Name | Key Structural Feature(s) | Source Organism(s) |
| Elaiophylin (Efomycin E) | 16-membered macrodiolide, C2-symmetry, ethyl at C-14/C-14' | Streptomyces melanosporus, Streptomyces hygroscopicus, Streptomyces sp. BS 1261, Streptomyces sp. USC-16018 nih.govnrfhh.com |
| This compound | Methyl at C-14' (instead of ethyl) | Streptomyces sp. BS 1261, Streptomyces sp. BCC72023, Streptomyces sp. M56 nih.govmdpi.comnrfhh.com |
| Efomycin A | Methoxy substitution at C-24' | Streptomyces sp. BS 1261 mdpi.com |
| Efomycin M | Absence of glycosylated hemiketal, unsaturated enone | Streptomyces sp. M56, Streptomyces sp. BCC72023 nih.govmdpi.comresearchgate.netnrfhh.com |
| Efomycin K | Unsaturated enone moiety | Streptomyces sp. M56 nih.govmdpi.comresearchgate.net |
| Efomycin L | Unsaturated enone moiety | Streptomyces sp. M56 nih.govmdpi.comresearchgate.net |
| 11-O-Methylelaiophylin | Methoxy group at C-11 | Streptomyces strains HKI-0113 and HKI-0114, Streptomyces sp. 7-145, Streptomyces sp. ICBB 9297 nih.govresearchgate.netoregonstate.edu |
| 11,11'-O-Dimethylelaiophylin | Methoxy groups at C-11 and C-11' | Streptomyces strains HKI-0113 and HKI-0114, Streptomyces sp. 7-145, Streptomyces sp. ICBB 9297 nih.govresearchgate.netoregonstate.edu |
Chemical Synthesis and Semisynthesis of this compound Derivatives
The chemical complexity of macrolides like this compound presents significant challenges for total chemical synthesis. nih.govgoogle.com However, chemical synthesis and semisynthesis play crucial roles in generating derivatives for structure-activity relationship studies and exploring novel biological activities. mdpi.comnih.gov Semisynthesis involves using a naturally occurring compound as a starting material for chemical modification. nih.gov
Strategies for Macrolide Core Construction
The core structure of elaiophylin and its analogues is a 16-membered macrodiolide ring. nih.govnih.gov Biosynthetically, this macrodiolide is formed from two linear polyketide precursors that undergo dimerization, a process mediated by a unique thioesterase. nih.govgoogle.com This biosynthetic pathway is complex and involves a polyketide synthase (PKS) system. google.com
While detailed strategies specifically for the total chemical synthesis of the this compound macrolide core are not extensively described in the provided search results, the complexity of such macrodiolides typically requires sophisticated synthetic methodologies. General strategies for macrolide synthesis often involve the construction of the large lactone ring through macrolactonization reactions and the controlled assembly of the polyketide chain with the correct stereochemistry.
Stereochemical Control in Synthetic Pathways
Stereochemical control is paramount in the synthesis of complex natural products like this compound, which possess numerous chiral centers. The elaiophylin family is characterized by a specific absolute configuration, with elaiophylin's absolute configuration determined by X-ray crystallography. nih.gov Achieving the correct stereochemistry in synthetic pathways requires careful planning and execution of stereoselective reactions, such as asymmetric synthesis, chiral auxiliaries, or catalytic methods. The C2 symmetry observed in many elaiophylins adds another layer of complexity to stereochemical control in their synthesis. nih.govgoogle.com
Semisynthetic approaches, starting from the naturally occurring macrolide, can leverage the existing complex stereochemistry of the natural product, focusing on targeted modifications of specific functional groups. mdpi.comnih.gov
Rational Design of this compound Analogues for Specific Activities
Rational design of analogues aims to create compounds with improved or altered biological activities based on the understanding of structure-activity relationships and the compound's mechanism of action. nih.gov While the provided search results highlight the diverse biological activities of elaiophylins and efomycins, including antimicrobial, anticancer, immunosuppressive, and antiplasmodial effects, detailed information on the rational design of this compound analogues for specific activities is limited. nih.govnrfhh.comresearchgate.net
Studies on structure-activity relationships within the elaiophylin family have indicated that variations in substitution patterns, such as the presence or absence of methyl groups at C-2 and C-2' or modifications at C-11 and C-11', can influence biological activity. nih.govresearchgate.net For example, the presence of a pendant methyl group at C-2 in certain elaiophylin analogues has been linked to activity against Mycobacterium smegmatis. researchgate.net The lack of symmetry and/or a free hydroxyl group at C-11 in elaiophylin has also been suggested to be important for certain biological activities. researchgate.net
Efomycin M, an analogue lacking the glycosylated hemiketal and possessing an unsaturated enone, has shown selective inhibitory effects on selectin functions and is being investigated for treating inflammatory disorders. nih.govnih.govmdpi.comfrontiersin.org This suggests that modifications to the hemiketal and the introduction of unsaturation can lead to analogues with distinct biological profiles.
Rational design efforts could potentially focus on:
Modifying the sugar moieties or the hemiketal to alter solubility, bioavailability, or target interaction.
Introducing or modifying functional groups on the macrolide core to enhance potency or selectivity for specific biological targets.
Designing simplified analogues that retain key pharmacophores but are more amenable to synthesis.
Understanding the biosynthetic pathway of efomycins and elaiophylins also opens possibilities for generating novel analogues through metabolic engineering or genome mining, allowing for the production of structural variants within the producing organism. nih.govnih.govgoogle.com
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the versatility of chemical methods, is an increasingly valuable approach for the synthesis of complex molecules, including natural products. nih.goveco-vector.commdpi.com Enzymes offer high regio- and stereoselectivity under mild reaction conditions, making them attractive catalysts for specific steps in a synthetic route. nih.goveco-vector.comuni-greifswald.de
While detailed reports specifically on the chemoenzymatic synthesis of the complete this compound structure are limited in the provided search results, the biosynthesis of this compound involves enzymatic transformations catalyzed by a polyketide synthase (PKS) assembly line and associated tailoring enzymes. nih.govresearchgate.netresearchgate.net Understanding these natural biocatalytic steps provides a foundation for potential chemoenzymatic approaches.
The ela BGC in Streptomyces species contains PKS genes with multiple modules, each responsible for catalyzing specific steps in the polyketide chain elongation. nih.govresearchgate.net These steps include substrate selection, condensation, and reduction reactions. nih.gov Tailoring enzymes encoded within the cluster are likely responsible for further modifications, such as glycosylation or hydroxylation, which contribute to the structural diversity of efomycins and elaiophylins. nih.govresearchgate.net
Research into the biosynthesis of related macrodiolides and polyketides highlights the potential for utilizing or mimicking these enzymatic processes in chemoenzymatic strategies. For instance, studies on other natural products demonstrate the use of enzymatic oxidative dearomatization and macrolactonization catalyzed by enzymes as key steps in chemoenzymatic total synthesis. beilstein-journals.org The highly selective nature of PKS enzymes and tailoring enzymes in natural biosynthetic pathways suggests that isolated or engineered enzymes from the this compound pathway could potentially be employed in a chemoenzymatic route to synthesize this compound or its analogues. nih.govbeilstein-journals.orgtudelft.nlparis-saclay.fr
The dimerization of the two linear polyketide precursors to form the cyclic macrodiolide core of efomycins and elaiophylins is a crucial biosynthetic step. mdpi.com While the precise enzymatic mechanism for this dimerization in the this compound pathway is a subject of ongoing research, understanding this biocatalytic transformation is key to potentially replicating it in a controlled chemoenzymatic synthesis. nih.govmdpi.com
The field of biocatalysis is continuously advancing, with efforts focused on enzyme discovery, engineering, and the development of cascade reactions that integrate multiple enzymatic steps. uni-greifswald.detudelft.nlparis-saclay.frnih.gov These advancements offer promising avenues for developing efficient and sustainable chemoenzymatic routes to complex natural products like this compound. eco-vector.commdpi.comuni-greifswald.de
Microbial Ecology and Interspecies Interactions Mediated by Efomycin G
Role of Efomycin G in Producer Organism Defense Mechanisms
Streptomyces species, as producers of a wide array of antimicrobial compounds, utilize these molecules as a form of chemical defense against competing microorganisms. This compound, being a macrolide antibiotic, contributes to this defensive arsenal. It has been shown to exhibit antibacterial activity against certain Gram-positive bacteria, such as Bacillus subtilis and Mycobacterium tuberculosis H37Ra, and also demonstrates antifungal activity against organisms like Saccharomyces cerevisiae. nih.govmdpi.com The production of such compounds provides the Streptomyces strain with a competitive advantage, allowing it to inhibit the growth of potential rivals in its ecological niche, thereby securing resources and space. This is a common strategy employed by microorganisms in diverse environments, where chemical warfare is a key component of survival and dominance. wikipedia.org
Data on the antimicrobial activity of this compound highlights its potential role in defense. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values for this compound against specific target organisms. mdpi.com
| Target Organism | Activity Type | MIC (µg/mL) | Source Strain |
| Bacillus subtilis | Antibacterial | 3.13 | Streptomyces sp. |
| Mycobacterium tuberculosis H37Ra | Antibacterial | 12.0 | Streptomyces sp. |
| Saccharomyces cerevisiae | Antifungal | 45 ± 5 | Streptomyces sp. M56 nih.gov |
| Plasmodium falciparum | Antiplasmodial | 2.37 | Streptomyces sp. BCC71188 nrfhh.com |
| Bacillus cereus | Antibacterial | 3.13 | Streptomyces sp. |
Note: MIC values may vary depending on the specific strain of the target organism and experimental conditions.
Interspecies Chemical Communication and Antagonistic Interactions
Beyond direct inhibition, secondary metabolites like this compound can act as signaling molecules, mediating complex interspecies chemical communication. These molecules, part of a broader class of semiochemicals, can influence the behavior and growth of other organisms in the environment. apsnet.org While the specific signaling roles of this compound are still being elucidated, its presence in environments where Streptomyces interacts with other bacteria and fungi points to its involvement in these chemical dialogues.
Antagonistic interactions mediated by this compound are evident in its antimicrobial properties. By inhibiting the growth of competitors, the producer organism establishes a competitive edge. This has been observed in various ecological contexts, including the symbiosis between fungus-growing ants and their associated microbes. In this system, Streptomyces strains produce macrolides like this compound, which are found at inhibition zones between the bacteria and fungal pathogens, suggesting their role in protecting the ant's fungal garden from pathogens. core.ac.ukacs.orgdntb.gov.uaresearchgate.net This highlights how this compound contributes to a defensive mutualism, benefiting the ant host by controlling pathogenic fungi.
Impact of this compound on Microbial Community Dynamics
Studies investigating microbial communities in various environments, such as soil, insect symbiont systems, and even fermented foods, utilize techniques to understand how chemical interactions, including those mediated by compounds like this compound, drive community changes. frontiersin.orgmdpi.comnih.govd-nb.info While direct studies specifically detailing the impact of this compound on the dynamics of complex natural microbial communities are ongoing, the known antimicrobial activity of this compound implies that its presence would favor resistant or non-susceptible microorganisms, leading to shifts in community structure over time. The co-occurrence of this compound with other metabolites further complicates these dynamics, as the combined effects can be synergistic or additive, leading to more pronounced impacts on community composition. nih.govresearchgate.net
Metabolomics-Driven Discovery of Ecological Roles
Metabolomics, the comprehensive analysis of all metabolites present in an organism or environment, is a powerful tool for uncovering the ecological roles of secondary metabolites like this compound. apsnet.orgresearchgate.netresearchgate.net By comparing the metabolic profiles of Streptomyces strains grown in isolation versus co-culture with other microorganisms, researchers can identify compounds that are produced or upregulated in response to interspecies interactions. nih.govapsnet.org
Techniques such as imaging mass spectrometry (IMS) and MS/MS molecular networking have been instrumental in visualizing the spatial distribution of metabolites in microbial communities and identifying compounds involved in specific interactions, including antagonism. core.ac.ukacs.orgresearchgate.netnih.gov These approaches have been successfully applied to detect this compound and other macrolides at the interface of interacting microbes, providing direct evidence of their involvement in chemical defense and communication. core.ac.ukacs.orgresearchgate.net
Metabolomics-driven research allows for the systematic exploration of the chemical diversity produced by microorganisms and helps to link specific metabolites, such as this compound, to observed ecological phenotypes, such as the inhibition of competitors or the modulation of microbial community structure. apsnet.orgresearchgate.netresearchgate.net This not only aids in understanding the fundamental principles of microbial chemical ecology but also holds potential for discovering new bioactive compounds and strategies for manipulating microbial communities for beneficial purposes.
Advanced Methodological Approaches in Efomycin G Research
High-Resolution Spectroscopic Techniques for Structural Analysis
High-resolution spectroscopic methods are fundamental in determining the intricate chemical structure of Efomycin G and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is extensively used for the structural elucidation of this compound and related elaiophylins. Analysis of ¹H and ¹³C NMR spectra, often coupled with 2D NMR experiments such as ¹H-¹H COSY, TOCSY, HSQC, and HMBC, allows for the assignment of proton and carbon signals and the determination of connectivity within the molecule nih.govresearchgate.netresearchgate.netresearchgate.net. These analyses help in confirming the macrolide ring structure and identifying various functional groups and substitution patterns. For instance, comparison of NMR data between this compound and other elaiophylin (B1671157) derivatives helps distinguish structural variations, such as the presence of methyl or ethyl groups at specific carbon positions nih.govmdpi.com. Detailed NMR data, including chemical shifts and coupling constants, provide critical information for establishing the planar structure and relative configuration of the molecule nih.govresearchgate.net.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)
HR-ESIMS is a powerful tool for determining the accurate molecular weight and elemental composition of this compound and its derivatives. This technique provides pseudomolecular ion information, which is essential for confirming the molecular formula of isolated compounds nih.govresearchgate.net. HR-ESIMS data, often used in conjunction with NMR data, plays a vital role in the structure elucidation process nih.govresearchgate.netmdpi.com. For example, HR-ESIMS analysis of Efomycin K provided a pseudomolecular ion [M+H]⁺ at m/z 701.4251, consistent with the molecular formula C₄₀H₆₀O₁₀ nih.gov. Similarly, HR-ESIMS was used to determine the molecular formula of Efomycin L as C₄₁H₆₂O₁₀ based on a pseudomolecular ion at m/z 715.4424 nih.gov. The combination of HR-ESIMS and NMR data is a standard approach for the comprehensive structural characterization of these complex natural products nih.govresearchgate.netmdpi.com.
Genomic and Metagenomic Mining for Novel this compound-Related Biosynthetic Pathways
Genomic and metagenomic mining approaches have become increasingly important in the discovery and characterization of biosynthetic gene clusters (BGCs) responsible for producing natural products like this compound. By analyzing the genetic information of producing organisms, primarily Streptomyces species, researchers can identify potential BGCs related to elaiophylins and efomycins nih.govresearchgate.netresearchgate.netjmicrobiol.or.kr. Tools like antiSMASH are used to predict BGCs within sequenced genomes researchgate.netjmicrobiol.or.kr. Identifying these clusters provides insights into the enzymatic machinery involved in the biosynthesis of these compounds, including polyketide synthases (PKSs) and tailoring enzymes nih.govresearchgate.netresearchgate.net. Comparative genomic analysis with known elaiophylin BGCs helps in the identification of homologous gene clusters in new strains nih.govresearchgate.net. This approach facilitates the targeted isolation of novel this compound-related compounds and offers opportunities for pathway engineering to enhance production or generate new derivatives nih.govjmicrobiol.or.kr. For instance, the elaiophylin BGC in Streptomyces sp. M56 was identified based on its homology to previously studied elaiophylin BGCs nih.govresearchgate.net. Genomic mining can also reveal silent or cryptic BGCs that may produce novel compounds under specific conditions jmicrobiol.or.krdntb.gov.ua.
Advanced Separation and Purification Techniques for Complex Mixtures
The isolation of this compound and its analogues from complex biological extracts requires advanced separation and purification techniques. Chromatographic methods are widely employed for this purpose.
Techniques used in the isolation and purification of this compound and related compounds include:
Solid Phase Extraction (SPE): Used for initial fractionation of crude extracts based on polarity nih.gov.
High-Performance Liquid Chromatography (HPLC): Both preparative and semi-preparative HPLC, often using reverse-phase C18 or C8 columns, are crucial for obtaining pure compounds from fractions nih.govresearchgate.netresearchgate.netsemanticscholar.org. Different gradient programs utilizing solvent mixtures like methanol/water or acetonitrile/water are employed to achieve separation nih.govresearchgate.net.
Column Chromatography: Techniques like silica (B1680970) gel and macroporous resin chromatography are also utilized in the purification process researchgate.net.
These methods, often guided by bioassays or spectroscopic analysis (e.g., NMR or HRMS), enable the isolation of individual compounds from complex mixtures produced by Streptomyces strains nih.govresearchgate.netresearchgate.net.
Imaging Mass Spectrometry (IMS) for Spatial Metabolite Distribution
Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS), is a powerful technique used to visualize the spatial distribution of metabolites, including this compound, within biological samples nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.netresearchgate.net. This method allows researchers to understand where specific compounds are localized in microbial colonies or during interactions between different organisms nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net. For example, MALDI-IMS has been used to show the distribution of this compound produced by Streptomyces species in the context of interactions with fungal pathogens in fungus-growing ant symbiotic systems nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net. This provides valuable insights into the ecological roles and sites of production of these natural products.
High-Throughput Screening (HTS) Platforms for Activity Profiling
While the provided outline focuses on methodological approaches for studying the compound itself, research on natural products like this compound often involves assessing their biological activities. High-throughput screening (HTS) platforms are commonly used to rapidly evaluate the activity of compound libraries or fractions from microbial extracts against various biological targets or pathogens dntb.gov.uamdpi.comjscimedcentral.com. Although the search results did not provide specific details on HTS platforms solely for profiling this compound's activity, the broader context of natural product discovery from Streptomyces involves screening for antimicrobial and other bioactivities using various assay formats dntb.gov.uamdpi.comjscimedcentral.com. This compound itself has shown antibacterial activity against organisms like Plasmodium falciparum, Mycobacterium tuberculosis H37Ra, and Bacillus cereus, with reported Minimum Inhibitory Concentration (MIC) values mdpi.com. Cytotoxicity against various cancer cell lines has also been evaluated mdpi.com. These activity profiles are typically determined through various screening methods, which can be adapted to HTS formats for accelerated evaluation.
Future Directions and Emerging Research Opportunities for Efomycin G
Exploration of Untapped Microbial Resources for Novel Analogues
Streptomyces species, particularly those from underexplored habitats such as marine environments and those associated with other organisms (like termites or plants), represent a significant untapped resource for discovering novel secondary metabolites, including efomycin analogues iipseries.orgnih.govmdpi.com. The diversity of microbial communities in these niches suggests a high potential for producing compounds with unique structures and bioactivities mdpi.comfrontiersin.org. Future research should focus on isolating and culturing Streptomyces strains from these unconventional sources using advanced techniques to access previously uncultured microbes mdpi.com. Genome mining of these isolates can reveal silent biosynthetic gene clusters (BGCs) that may encode for the production of new efomycin variants mdpi.comresearchgate.net. Techniques like the one strain many compounds (OSMAC) approach, which involves altering culture conditions, can also activate these silent BGCs, leading to the discovery of novel analogues researchgate.net.
Discovery of New Biological Targets and Unconventional Mechanisms of Action
While Efomycin G and elaiophylins have shown activity against various pathogens, a comprehensive understanding of their specific biological targets and mechanisms of action is still developing ontosight.aimdpi.com. Elaiophylin (B1671157), for instance, has been suggested to act as an inhibitor of bacterial efflux pumps, a crucial mechanism for overcoming antibiotic resistance nih.gov. Future research should aim to precisely identify the molecular targets of this compound in different organisms and against various biological processes. This could involve using biochemical assays, genetic screens, and chemical proteomics researchgate.netuniroma1.it. Exploring unconventional mechanisms beyond typical antibiotic action, such as interference with host-pathogen interactions or modulation of cellular pathways, could reveal novel therapeutic applications researchgate.net. Understanding these mechanisms at a detailed level is crucial for rational drug design and overcoming potential resistance development.
Development of this compound as Chemical Probes for Cellular Biology
Chemical probes are essential tools for dissecting complex biological processes and validating potential drug targets nih.govmskcc.org. Developing this compound and its analogues as chemical probes could provide valuable insights into the pathways they influence within cells nih.gov. This involves synthesizing modified versions of this compound with appended tags (e.g., fluorescent labels, affinity handles) that allow for tracking their localization, identifying their binding partners, and studying their cellular effects in real-time researchgate.netmskcc.org. Such probes could be used to investigate the role of this compound's targets in cellular signaling, protein interactions, or other biological phenomena, even in the native cellular environment mskcc.org. The development of highly potent and selective chemical probes is crucial for accurate mechanistic and target validation research nih.gov.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems biology approach integrating multi-omics data can provide a holistic understanding of how this compound interacts with biological systems azolifesciences.combioscipublisher.comnih.gov. By combining data from genomics, transcriptomics, proteomics, and metabolomics from cells or organisms treated with this compound, researchers can gain a comprehensive view of the molecular changes induced by the compound azolifesciences.comnih.gov. This integrated analysis can reveal interconnected networks of genes, proteins, and metabolites that are affected, providing insights into the compound's mechanism of action, potential off-targets, and the cellular response bioscipublisher.comfrontiersin.org. Challenges in data integration and interpretation exist, requiring advanced bioinformatics and computational tools, including machine learning, to identify patterns and relationships across diverse datasets azolifesciences.comfrontiersin.org.
Predictive Modeling for Structure-Activity-Relationship and Biosynthesis
Understanding the relationship between the chemical structure of this compound and its analogues and their biological activity (Structure-Activity Relationship, SAR) is vital for designing more potent and selective compounds mdpi.com. Predictive modeling, utilizing computational approaches and machine learning, can accelerate SAR studies by predicting the activity of new or modified structures before synthesis helmholtz-hips.de. Similarly, predictive modeling of the biosynthetic pathways of efomycins can aid in metabolic engineering efforts to increase production yields or generate novel analogues through targeted genetic modifications mdpi.comnih.gov. Analyzing biosynthetic gene clusters and predicting the function of the enzymes involved can guide synthetic biology approaches to create engineered strains producing desired efomycin variants nih.govresearchgate.net. Phylogenetic analysis of biosynthetic enzymes can also provide insights into the evolution and potential for diversity within the efomycin family nih.gov.
Q & A
Q. How can PICO (Population, Intervention, Comparison, Outcome) structure be adapted for this compound studies?
- Methodological Answer :
- Population : Bacterial strains (e.g., methicillin-resistant S. aureus).
- Intervention : this compound at sub-MIC concentrations.
- Comparison : Standard antibiotics (e.g., vancomycin).
- Outcome : Reduction in biofilm formation (quantified via crystal violet assay) .
Handling Biological Variability
Q. What sample sizes are statistically robust for this compound studies involving heterogeneous microbial populations?
- Methodological Answer : Conduct a priori power analysis using pilot data (e.g., effect size = 0.8, α = 0.05). For animal models, follow ARRIVE 2.0 guidelines to justify group sizes. Use stratified randomization if microbial diversity exceeds thresholds (e.g., Shannon index >3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
